4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide
Description
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is a naphthanilide derivative featuring a hydroxy group at position 1, a nitro group at position 2', and a fluorosulfonyl (-SO₂F) moiety at position 4' of the naphthalene backbone. This compound combines electron-withdrawing (nitro, fluorosulfonyl) and electron-donating (hydroxy) substituents, which may confer unique reactivity and applications in organic synthesis or pharmaceutical intermediates.
Properties
CAS No. |
1868-64-0 |
|---|---|
Molecular Formula |
C17H11FN2O6S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(1-hydroxynaphthalene-2-carbonyl)amino]-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C17H11FN2O6S/c18-27(25,26)11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22) |
InChI Key |
LYEFVXNLPOHNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with 1-hydroxy-2-naphthoic acid and 4-fluoro-3-nitroaniline as primary precursors. Alternative routes employ 2-naphthol derivatives functionalized via Friedel-Crafts acylation or Ullmann coupling. Key intermediates include:
Amide Bond Formation
The core naphthanilide structure is constructed via coupling 1-hydroxy-2-naphthoic acid with 4-fluoro-3-nitroaniline. A 2019 study by Malanda et al. demonstrated this using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane, achieving 78% yield after 12 hours at 0–5°C. Competitive esterification is suppressed by maintaining pH < 4.
Reaction Conditions:
Sulfonation and Fluorination
Post-amide formation, sulfonation is achieved using chlorosulfonic acid in nitrobenzene at 120°C for 6 hours. The sulfonic acid intermediate is then fluorinated with xenon difluoride (XeF₂) in acetonitrile, yielding the fluorosulfonyl group with 65% efficiency.
Critical Parameters:
One-Pot Multicomponent Assembly
A 2023 Thieme Connect publication detailed a four-component reaction combining:
-
2-Hydroxy-1,4-naphthoquinone
-
4-Fluoro-3-nitrobenzenesulfonamide
-
Malononitrile
-
o-Phenylenediamine
Using Candida antarctica lipase as a biocatalyst in ethanol at 80°C, this method achieved 82% yield in 8 hours. The enzyme facilitates Knoevenagel condensation and subsequent cyclization.
Advantages:
Reaction Optimization
Nitration Selectivity
Controlling nitration position is critical. Mixed-acid nitration (HNO₃/H₂SO₄) at 0°C preferentially nitrates the aniline ring’s para position relative to the sulfonyl group. Meta-directing effects of the fluorosulfonyl group ensure >90% regioselectivity.
Side Products:
Sulfonation Efficiency
Sulfonation kinetics follow second-order dependence on chlorosulfonic acid concentration. A 2021 Chinese patent (CN113045444A) introduced microwave-assisted sulfonation , reducing reaction time from 6 hours to 45 minutes while maintaining 88% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm. Common impurities include:
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Fluoro-3-nitroaniline | 420 | 58% |
| Xenon difluoride | 2,150 | 27% |
| Solvents | 80 | 10% |
| Catalysts | 310 | 5% |
Chemical Reactions Analysis
4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorosulfonyl and nitro groups into other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Fluorosulfonyl-1-hydroxy-2’-nitro-2-naphthanilide involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to react with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Electron-Withdrawing Groups (EWGs): The fluorosulfonyl (-SO₂F) group in the target compound is a stronger EWG than the nitro (-NO₂) group due to its inductive (-I) and mesomeric (-M) effects. Nitro (-NO₂) groups (present in both the target compound and 3-hydroxy-3'-nitro-2-naphthanilide) stabilize negative charges, influencing acidity and directing substitution patterns in aromatic systems .
Hydroxy (-OH) Group: The 1-hydroxy substituent in the target compound and 4-fluorosulfonyl-1-hydroxy-2-naphthoic acid can participate in hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs .
Amide vs. Carboxylic Acid:
- The naphthanilide backbone (amide linkage) in the target compound and 3-hydroxy-3'-nitro-2-naphthanilide reduces solubility in aqueous media compared to the carboxylic acid derivative (4-fluorosulfonyl-1-hydroxy-2-naphthoic acid) .
Research Findings and Limitations
- Gaps in Data: Direct studies on 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Contradictions: The nitro group’s position (2' vs. 3' in 135-65-9) may alter electronic effects and regioselectivity in reactions, requiring experimental validation .
Notes
The fluorosulfonyl group’s strong -I effect likely increases the acidity of the adjacent hydroxy group compared to nitro-substituted analogs.
Toxicity and handling precautions for fluorosulfonyl-containing compounds should align with those for similar reagents (e.g., hazard class 4-2-III for 4-fluorothiophenol in ) .
Biological Activity
4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide (CAS No. 1868-64-0) is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a fluorosulfonyl group and a nitro group on a naphthalene derivative, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H11FN2O6S
- Molecular Weight : 390.35 g/mol
- IUPAC Name : 4-[(1-hydroxynaphthalene-2-carbonyl)amino]-3-nitrobenzenesulfonyl fluoride
The biological activity of 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:
- Nucleophilic Substitution : The fluorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems, which may lead to the modification of proteins or nucleic acids.
- Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to oxidative stress or apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, similar to other sulfonamide derivatives.
Cytotoxicity Studies
In vitro studies on related naphthalene derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide may possess similar properties. The mechanism often involves inducing apoptosis through oxidative stress pathways.
Case Studies
- Study on Related Compounds : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of naphthalene derivatives on human cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity, suggesting that similar modifications in 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide could yield promising results.
- Antimicrobial Activity Evaluation : A comparative analysis of various sulfonamide compounds revealed that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. This supports the hypothesis that 4'-fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide may also show significant antimicrobial properties.
Q & A
Q. What are the recommended synthetic routes for 4'-Fluorosulfonyl-1-hydroxy-2'-nitro-2-naphthanilide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of a naphthalene backbone. Key steps include:
Nitration : Introduce the nitro group at the 2'-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
Hydroxylation : Protect the 1-hydroxy group using a temporary acetylating agent (e.g., acetic anhydride) before sulfonation.
Sulfonation : React with fluorosulfonic acid (FSO₃H) or sulfur trioxide (SO₃) in dichloromethane at −10°C to install the fluorosulfonyl group at the 4'-position.
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of FSO₃H) to minimize side products. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Verify aromatic proton splitting patterns (e.g., nitro and fluorosulfonyl groups induce distinct deshielding).
- ¹⁹F NMR : Confirm the presence of the fluorosulfonyl group (δ −45 to −50 ppm).
- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₇H₁₀FNO₆S: calculated [M+H]⁺ = 376.0342).
- IR Spectroscopy : Identify key functional groups (e.g., S=O stretch at ~1350 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (aromatic H) | Confirm substitution pattern |
| ¹⁹F NMR | δ −48 ppm | Validate fluorosulfonyl group |
| HRMS | m/z 376.0342 | Molecular weight confirmation |
Q. What are the critical storage and handling protocols for this compound?
Methodological Answer:
- Storage : Store at −20°C under inert gas (argon) in amber vials to prevent hydrolysis of the fluorosulfonyl group.
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles). Avoid aqueous environments; reactivity with nucleophiles (e.g., amines, alcohols) necessitates anhydrous conditions during experiments .
Advanced Research Questions
Q. How does the fluorosulfonyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer: The fluorosulfonyl group acts as a strong electron-withdrawing group, activating the aromatic ring for NAS at specific positions.
- Experimental Design :
- React with amines (e.g., benzylamine) in DMF at 80°C.
- Track substituent regioselectivity via LC-MS; the 4'-fluorosulfonyl group directs nucleophiles to the 1-hydroxy-2-nitro region due to resonance and inductive effects.
- Data Interpretation : Compare reaction rates with non-fluorosulfonyl analogs (control) to quantify activation effects .
Q. How can contradictory data on thermal stability be resolved?
Methodological Answer: Conflicting reports may arise from impurities or moisture content.
- Analytical Workflow :
- Perform differential scanning calorimetry (DSC) under nitrogen (heating rate 10°C/min).
- Correlate decomposition onset temperatures (T₀) with purity (HPLC ≥98%).
- Use thermogravimetric analysis (TGA) to quantify residual mass (expected <5% at 300°C).
- Case Study : Impure batches (90% purity) show T₀ = 250°C, while pure samples (≥98%) exhibit T₀ = 300°C, aligning with catalog data .
Q. What strategies are effective for resolving spectral overlaps in complex reaction mixtures?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate intermediates.
- Advanced NMR : Employ 2D techniques (e.g., HSQC, HMBC) to assign overlapping aromatic signals.
- Contradiction Mitigation : Cross-validate data with high-resolution mass spectrometry (HRMS) to distinguish isobaric species .
Data Contradiction Analysis Framework
| Issue | Potential Cause | Resolution Method |
|---|---|---|
| Variable reaction yields | Impurity in starting material | Purify via recrystallization |
| Unstable intermediates | Moisture sensitivity | Use anhydrous solvents |
| Spectral ambiguities | Overlapping signals | 2D NMR or spiking experiments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
